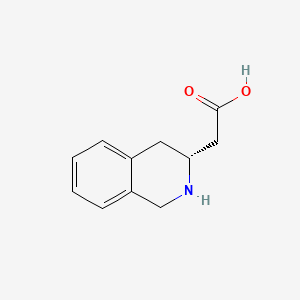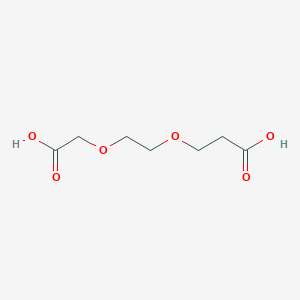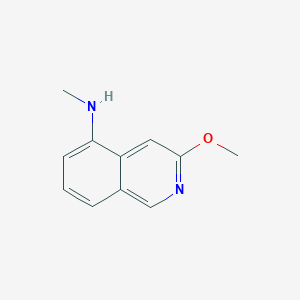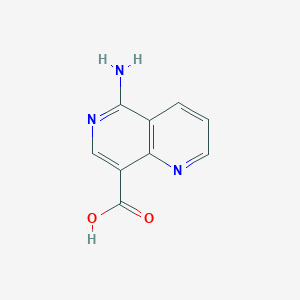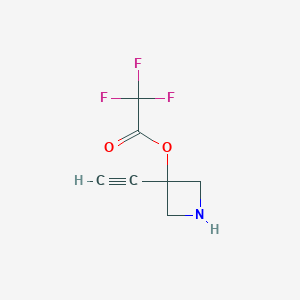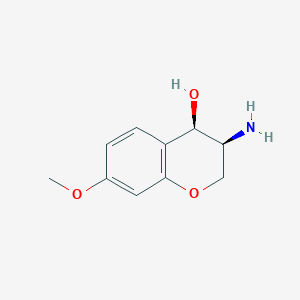
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 7th position and a methyl group at the 3rd position on the naphthalenone ring It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-methoxy-3-methyl-1-tetralone with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro and tetrahydro derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, and aryl groups.
科学研究应用
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and methyl groups on the naphthalenone ring can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
- 7-Methoxy-1-tetralone
- 3-Methyl-1-tetralone
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both methoxy and methyl groups on the naphthalenone ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
7-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
ZXPNFVNIRFXYCV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=C(C=C2)OC)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





